molecular formula C6H4O4-2 B1241781 cis,cis-Muconate

cis,cis-Muconate

Cat. No.: B1241781
M. Wt: 140.09 g/mol
InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis,cis-muconate is a muconate that is the conjugate base of (2Z,4Z)-5-carboxypenta-2,4-dienoate. It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a (2Z,4Z)-5-carboxypenta-2,4-dienoate.

Scientific Research Applications

Renewable Unsaturated Polyesters from Muconic Acid

Muconic acid, specifically cis,cis-muconic acid, is a bio-based unsaturated dicarboxylic acid that can be derived from sugars and lignin-derived aromatic compounds. Its alkene groups make it a valuable precursor for the direct synthesis of unsaturated polyester resins, such as poly(ethylene succinate) and poly(butylene succinate), through condensation polymerization. These polyesters exhibit increased glass transition temperatures and decreased melting and degradation temperatures, suggesting potential applications in sustainable materials development (Rorrer et al., 2016).

Biodegradation and Isomerization

cis,cis-Muconate is a key intermediate in the microbial degradation pathways of aromatic compounds, including chlorinated aromatics. Studies have shown that specific bacteria, such as Alcaligenes eutrophus, can metabolize compounds like 3,5-dichlorocatechol to 2,4-dichloro-cis,cis-muconate, highlighting its role in environmental bioremediation processes (Pieper et al., 1991).

Conversion to Adipic Acid for Nylon Production

cis,cis-Muconic acid can be catalytically converted to adipic acid, a significant precursor for nylon-6,6 synthesis. Research has demonstrated the feasibility of producing muconic acid in high yields using engineered strains of Pseudomonas putida and then converting it into high-purity adipic acid. This process represents a bio-based route to an important industrial chemical, reducing reliance on petroleum-derived products (Vardon et al., 2016).

Isomerization to Terephthalic Acid Analogues

The isomerization of this compound to trans,trans-muconate and its subsequent conversion to dimethyl terephthalate demonstrates the potential of muconic acid as a platform chemical for producing bio-based monomers. These processes are key steps in replacing petroleum-derived monomers with renewable alternatives for the production of polyesters and other polymers (Settle et al., 2018).

Properties

Molecular Formula

C6H4O4-2

Molecular Weight

140.09 g/mol

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedioate

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2-

InChI Key

TXXHDPDFNKHHGW-CCAGOZQPSA-L

Isomeric SMILES

C(=C\C(=O)[O-])\C=C/C(=O)[O-]

SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

synonyms

cis,cis-muconate
muconic acid
muconic acid, (E,E)-isomer
trans,trans-muconic acid
trans-beta-hydromuconic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis,cis-Muconate
Reactant of Route 2
cis,cis-Muconate
Reactant of Route 3
cis,cis-Muconate
Reactant of Route 4
Reactant of Route 4
cis,cis-Muconate
Reactant of Route 5
cis,cis-Muconate
Reactant of Route 6
Reactant of Route 6
cis,cis-Muconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.